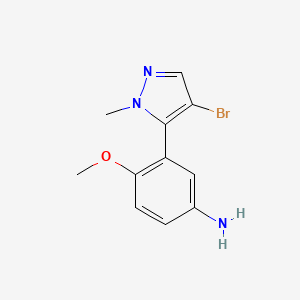

3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyaniline

Cat. No. B8669723

M. Wt: 282.14 g/mol

InChI Key: RILADVAQSOZHMY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07812176B2

Procedure details

The 5-(2′-methoxy-5′-acetamidophenyl)-4-bromo-1-methyl-1H-pyrazole (6, 1385.7 g) from the previous example, which was contaminated with ca. 3.2 mole % 5, was slurried in methanol (13.3 L) at 22° C. under nitrogen. To the resulting suspension stirred at 22° C. under nitrogen was added solid N-bromosuccinimide (136.7 g total) in three portions. The first portion of N-bromosuccinimide (68.3 g) left ca. 2.8 mole % unreacted 5 after 80 minutes. Then the second portion of N-bromosuccinimide (34.2 g) left ca. 1.8 mole % unreacted 5 after an additional 60 minutes. Then, after the third portion of N-bromosuccinimide (34.2 g) was added, conversion of 5 to 6 was complete within 15 minutes. There was no detectable starting material 5. Aqueous sodium hydroxide (50 wt %; 2606.8 g) was then added to the stirred suspension of 6 over 35 minutes at a rate sufficiently slow to enable the reaction mixture to be maintained at 10.4-24° C. with reactor jacket cooling. After the addition of aqueous sodium hydroxide, a reaction mixture sample was found to contain debrominated 5 in about 2.5 mole % of the amount of 6. Methanol (about 12 L) was then distilled off the stirred reaction mixture over eight hours at 10 mm HgA and internal temperatures rising to 84° C. LC/MS analysis of the reaction mixture, now about 5.5 L of a thick but stirrable suspension, showed complete hydrolysis of 6 to 7 plus about 2 mole % of the desbromo analog of 7. Removal of substantially all remaining methanol (about 1.6 L) by continued distillation over four hours at 10 mm HgA and internal temperatures rising to 55° C. left an unstirrable residue. Upon addition of diisopropyl ether (12 L) and water (1000 mL) and heating to 65° C., the mixture became stirrable, and the solids dissolved completely to provide two liquid phases. The lower (aqueous) phase was drained from the upper (organic) phase, which was then extracted with additional water (1000 mL). The aqueous phases were combined and extracted with more diisopropyl ether (4 L). After extraction with water (1000 mL), the second upper (organic) phase was combined with the first, and the resulting mixture was reheated to 50° C. to completely dissolve all solids. The resulting diisopropyl ether solution was then cooled to −5° C. with stirring over seven hours, during which time 7 crystallized. After being stirred at −5° C. for five more hours, the resulting suspension was filtered by suction. The filtered solid was washed with 0° C. diisopropyl ether (1.0 L) and dried at 40° C. and <1 mm HgA to provide 7 (979.6 g, 81.2 % yield) of 99.2% purity by HPLC with ca. 0.3 wt % desbromo 7 as the largest impurity. The crystallization and wash liquors were combined and evaporated first at 69° C. and atmospheric pressure to 1 L volume and then at <40° C. and 10 mm HgA on a rotary evaporator to provide a residue of pale yellow solid 7 (151.49 g, 12.6% yield) of 94.3% purity by HPLC with ca. 3.5 wt % desbromo 7 as the largest impurity.

Name

5-(2′-methoxy-5′-acetamidophenyl)-4-bromo-1-methyl-1H-pyrazole

Quantity

1385.7 g

Type

reactant

Reaction Step One

Name

Yield

81.2%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9]C(=O)C)=[CH:5][C:4]=1[C:13]1[N:17]([CH3:18])[N:16]=[CH:15][C:14]=1[Br:19].BrN1C(=O)CCC1=O.COC1C=CC(NC(=O)C)=CC=1C1N(C)N=CC=1.[OH-].[Na+]>CO.BrN1C(=O)CCC1=O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][C:4]=1[C:13]1[N:17]([CH3:18])[N:16]=[CH:15][C:14]=1[Br:19] |f:3.4|

|

Inputs

Step One

|

Name

|

5-(2′-methoxy-5′-acetamidophenyl)-4-bromo-1-methyl-1H-pyrazole

|

|

Quantity

|

1385.7 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1=C(C=C(C=C1)NC(C)=O)C1=C(C=NN1C)Br

|

Step Two

|

Name

|

|

|

Quantity

|

136.7 g

|

|

Type

|

reactant

|

|

Smiles

|

BrN1C(CCC1=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

68.3 g

|

|

Type

|

reactant

|

|

Smiles

|

BrN1C(CCC1=O)=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=C(C=C(C=C1)NC(C)=O)C1=CC=NN1C

|

Step Five

|

Name

|

|

|

Quantity

|

2606.8 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

13.3 L

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Eight

|

Name

|

|

|

Quantity

|

34.2 g

|

|

Type

|

catalyst

|

|

Smiles

|

BrN1C(CCC1=O)=O

|

Step Nine

|

Name

|

|

|

Quantity

|

34.2 g

|

|

Type

|

catalyst

|

|

Smiles

|

BrN1C(CCC1=O)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

22 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

To the resulting suspension stirred at 22° C. under nitrogen

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to be maintained at 10.4-24° C. with reactor jacket

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Methanol (about 12 L) was then distilled off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the stirred reaction mixture over eight hours at 10 mm HgA and internal temperatures

|

|

Duration

|

8 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rising to 84° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

hydrolysis of 6 to 7 plus about 2 mole % of the desbromo analog of 7

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Removal of substantially all remaining methanol (about 1.6 L)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distillation over four hours at 10 mm HgA and internal temperatures

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rising to 55° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

left an unstirrable residue

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Upon addition of diisopropyl ether (12 L) and water (1000 mL)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating to 65° C.

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the solids dissolved completely

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide two liquid phases

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

was then extracted with additional water (1000 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with more diisopropyl ether (4 L)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

After extraction with water (1000 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was reheated to 50° C.

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to completely dissolve all solids

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting diisopropyl ether solution was then cooled to −5° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring over seven hours, during which time 7

|

|

Duration

|

7 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallized

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After being stirred at −5° C. for five more hours

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the resulting suspension was filtered by suction

|

WASH

|

Type

|

WASH

|

|

Details

|

The filtered solid was washed with 0° C. diisopropyl ether (1.0 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 40° C.

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=C(C=C(C=C1)N)C1=C(C=NN1C)Br

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 979.6 g | |

| YIELD: PERCENTYIELD | 81.2% | |

| YIELD: CALCULATEDPERCENTYIELD | 81.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |